

Application of 1-(4-Nitrophenyl)piperidine Derivatives in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: **1-(4-Nitrophenyl)piperidine**

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Introduction

Derivatives of **1-(4-nitrophenyl)piperidine** serve as crucial building blocks in the synthesis of various pharmaceutical agents. The presence of the nitro group allows for facile chemical modifications, such as reduction to an amine, which can then be further functionalized. This application note will detail the use of two key intermediates, 1-(4-Nitrophenyl)piperidin-2-one and 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine, in the synthesis of the anticoagulant drug Apixaban and as a precursor to triazole antifungal agents, respectively. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to support research and development in these areas.

Application in Anticoagulant Synthesis: The Case of Apixaban

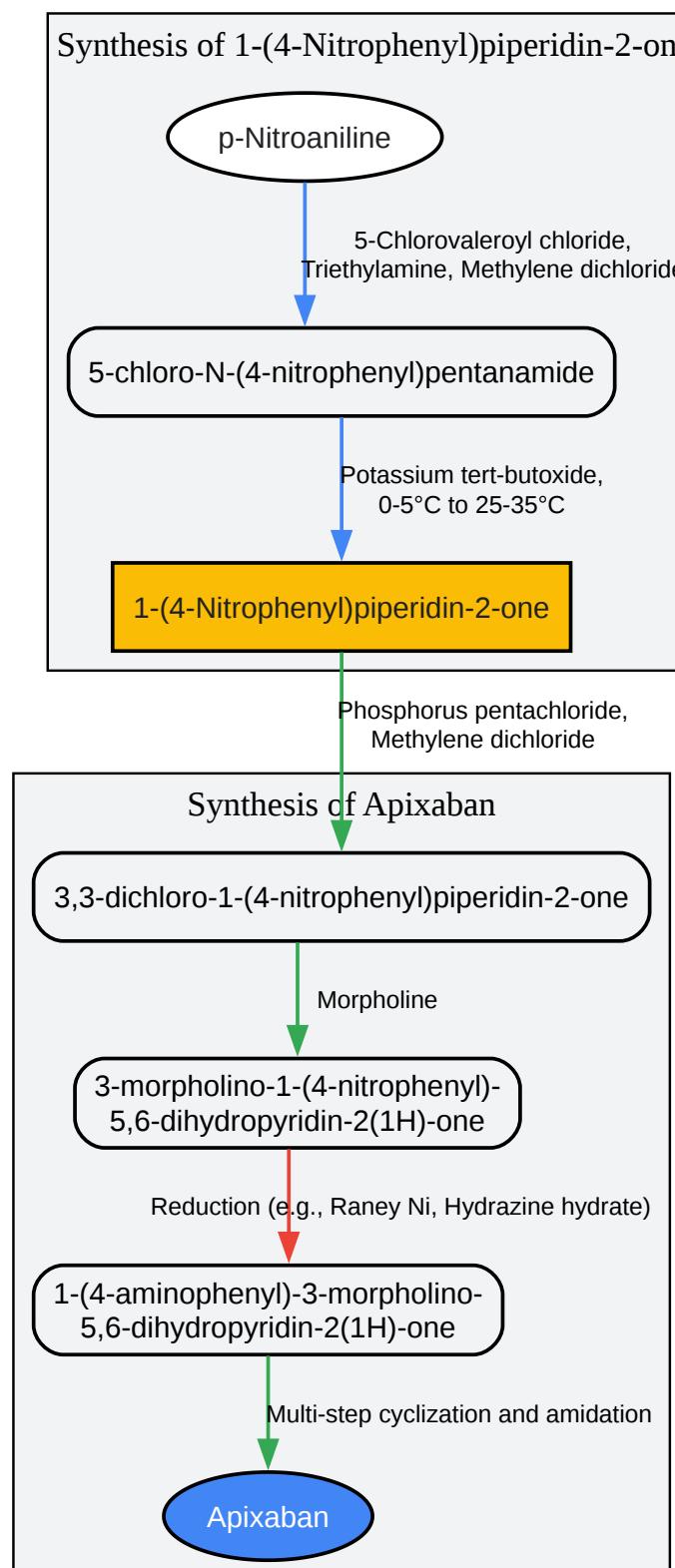
1.1. Overview

1-(4-Nitrophenyl)piperidin-2-one is a pivotal intermediate in the synthesis of Apixaban, a potent, orally bioavailable, and reversible direct inhibitor of Factor Xa.^[1] Apixaban is widely used for the prevention and treatment of venous thromboembolism and stroke in patients with atrial fibrillation.^[1] The synthesis of Apixaban from 1-(4-nitrophenyl)piperidin-2-one involves a multi-

step process, including chlorination, substitution with morpholine, reduction of the nitro group, and subsequent cyclization and amidation reactions.

1.2. Synthetic Workflow

The overall synthetic strategy for Apixaban starting from p-nitroaniline is depicted in the following workflow diagram.



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Caption: Synthetic workflow for Apixaban from p-nitroaniline.

1.3. Quantitative Data

Step	Reactants	Solvent	Key Reagents	Temperature (°C)	Yield (%)	Purity (%)	Reference
Synthesis of Intermediate B	p-Nitroaniline, 5-Chlorovaleryl chloride	Methylene dichloride	Triethylamine, K-tert-butoxide	0-35	~52.5	-	[2]
Chlorination	1-(4-Nitrophenyl)piperidin-2-one	Methylene dichloride	Phosphorus pentachloride	Reflux	-	-	[3]
Morpholine Substitution	3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one	-	Morpholine	125-130	-	-	[2]
Nitro Group Reduction	3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one	Ethanol/Water	Raney Nickel, Hydrazine hydrate	60-65	95	-	[4]

1.4. Experimental Protocols

Protocol 1: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one[2]

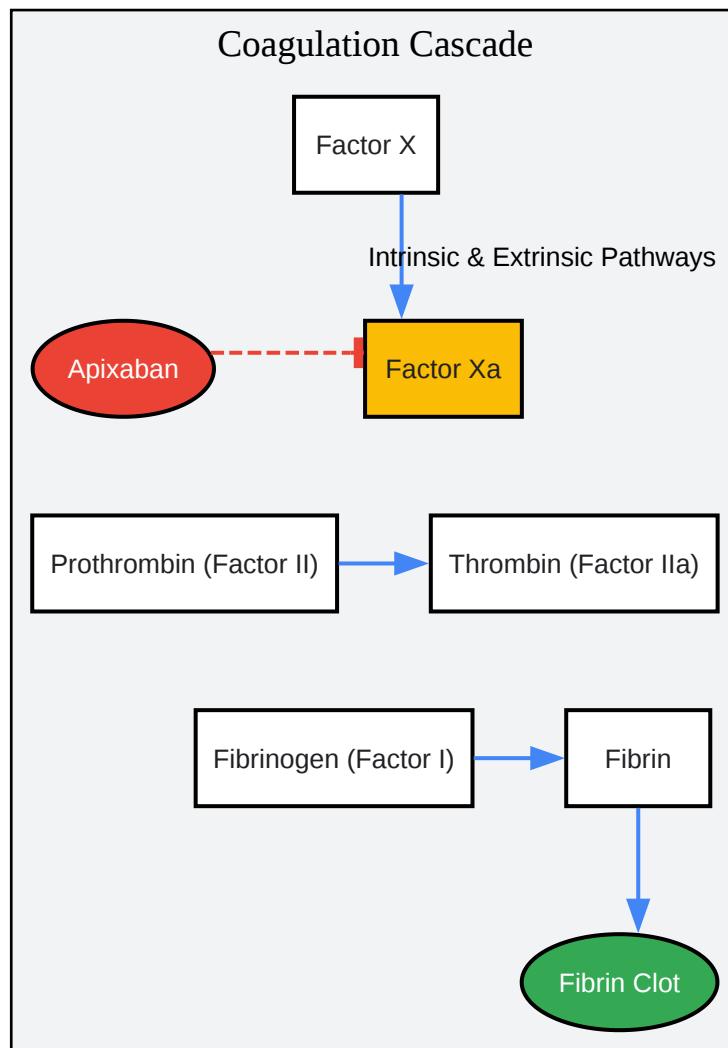
- To a cooled (0-5 °C) mixture of p-nitroaniline (100 g) and triethylamine (147.7 g) in methylene dichloride (2000 ml) under a nitrogen atmosphere, add 5-chloropentanoyl chloride (140.3 g).
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Cool the reaction mass to 0-5 °C and add potassium tert-butoxide (223.5 g) over a period of about 3 hours.
- Allow the reaction temperature to slowly rise to 25-35 °C.
- After completion of the reaction, pour the mixture into ice water.
- Separate the organic layer and extract the aqueous layer with methylene dichloride.
- Wash the combined organic layers with water, concentrate, and crystallize from isopropyl alcohol to obtain 1-(4-nitrophenyl)piperidin-2-one.

Protocol 2: Conversion of 1-(4-Nitrophenyl)piperidin-2-one to Apixaban Precursor[2][3][4]

- Dichlorination: Dissolve 1-(4-nitrophenyl)piperidin-2-one (100 g) in methylene dichloride (1200 ml) and slowly add phosphorus pentachloride (288.3 g). Heat the mixture to reflux. After completion, pour the reaction mass into ice water, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one.[3]
- Morpholine Substitution: Add morpholine (156 mL) to the crude 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one and heat at 125-130 °C for 30 minutes to yield 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[2]
- Nitro Reduction: To a solution of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (50 g) in ethanol (750 ml) and water (150 ml), add Raney nickel (1 g). Heat to 60-65 °C and add hydrazine hydrate 80% (60 g) dropwise. Stir for 30 minutes at the same temperature to obtain 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.[4]

1.5. Mechanism of Action: Apixaban and the Coagulation Cascade

Apixaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[\[1\]](#)



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Caption: Mechanism of action of Apixaban in the coagulation cascade.

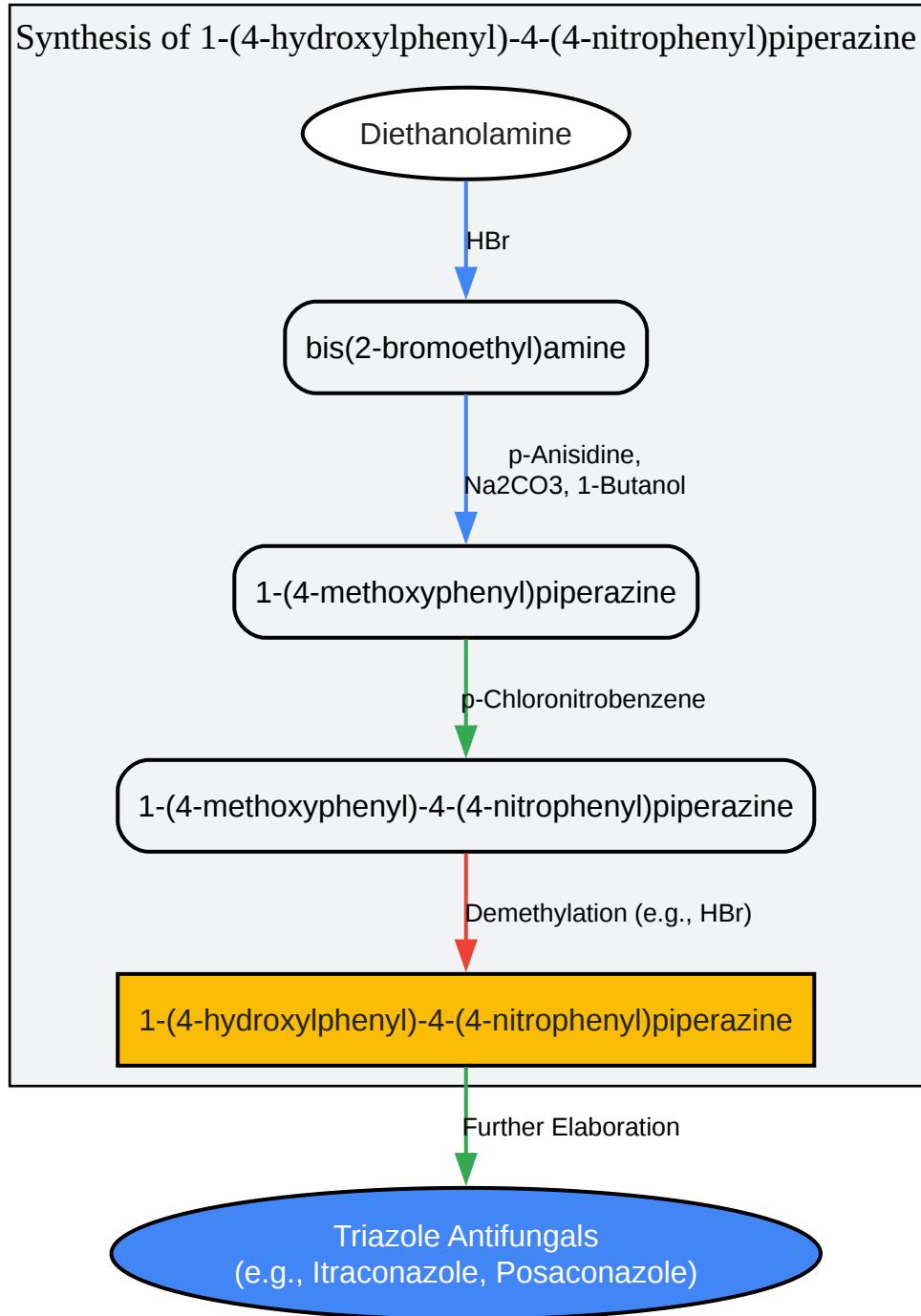
Application in Antifungal Synthesis: Precursor to Triazole Agents

2.1. Overview

1-(4-Hydroxylphenyl)-4-(4-nitrophenyl)piperazine is a key intermediate in the synthesis of triazole antifungal drugs, such as Itraconazole and Posaconazole. These drugs are broad-spectrum antifungal agents used to treat a variety of fungal infections. The synthesis of this intermediate involves a multi-step process, and its subsequent elaboration leads to the final triazole-containing active pharmaceutical ingredients.

2.2. Synthetic Workflow

A general workflow for the synthesis of the piperazine intermediate is outlined below.



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Caption: Synthetic workflow for a key triazole antifungal intermediate.

2.3. Quantitative Data

Step	Reactants	Solvents	Key Reagents	Temperature (°C)	Yield (%)	Reference
Synthesis of Intermediate H	1-(4-methoxyphenyl)piperazine	-	-	-	-	-
Demethylation	1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine	-	HBr	Reflux	-	-

2.4. Experimental Protocol

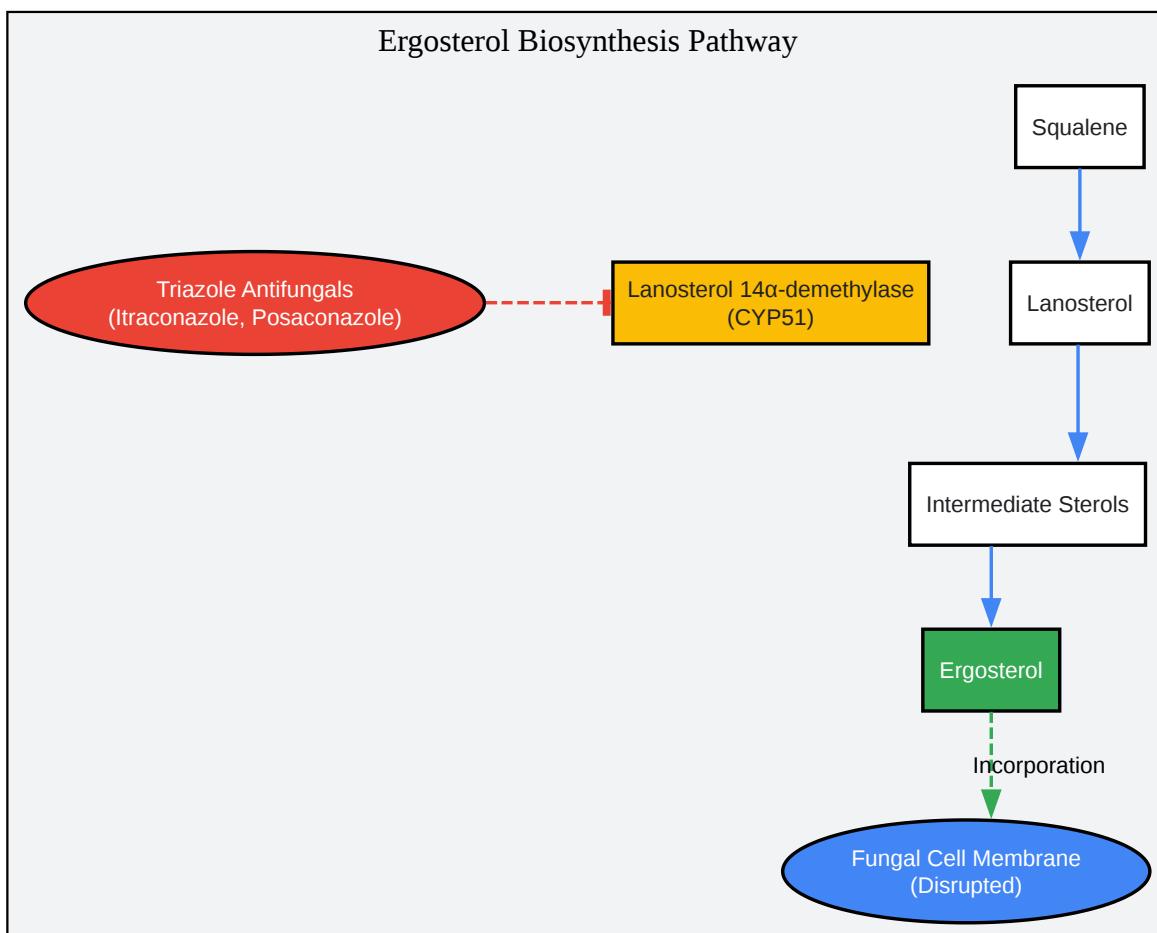
Protocol 3: Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine

A detailed, multi-step synthesis is described in the literature. A general outline is as follows:

- Synthesis of 1-(4-methoxyphenyl)piperazine: React diethanolamine with hydrobromic acid, followed by cyclization with p-anisidine in the presence of sodium carbonate and 1-butanol.
- N-Arylation: React 1-(4-methoxyphenyl)piperazine with p-chloronitrobenzene to yield 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine.
- Demethylation: Refluxing 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine with hydrobromic acid yields the final intermediate, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine.

2.5. Mechanism of Action: Triazole Antifungals and Ergosterol Biosynthesis

Triazole antifungals, such as Itraconazole and Posaconazole, inhibit the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase.^{[5][6]} This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.^{[5][6]}



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Caption: Mechanism of action of triazole antifungals in the ergosterol biosynthesis pathway.

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